molecular formula C8H2ClF6I B12851071 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene

3,5-Bis(trifluoromethyl)-2-chloroiodobenzene

Cat. No.: B12851071
M. Wt: 374.45 g/mol
InChI Key: JBLZIEGFOXWVAC-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)-2-chloroiodobenzene is an organic compound characterized by the presence of trifluoromethyl groups, a chlorine atom, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene typically involves the halogenation of a benzene derivative. . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron or copper salts to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)-2-chloroiodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, cyclic compounds, and other functionalized aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-Bis(trifluoromethyl)-2-chloroiodobenzene stands out due to the presence of both chlorine and iodine atoms, which provide unique reactivity and versatility in chemical synthesis

Properties

Molecular Formula

C8H2ClF6I

Molecular Weight

374.45 g/mol

IUPAC Name

2-chloro-1-iodo-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF6I/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H

InChI Key

JBLZIEGFOXWVAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)I)C(F)(F)F

Origin of Product

United States

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